molecular formula C18H16N2O B11549723 Ethanone, 1-(1-hydroxy-2-naphthalenyl)-, phenylhydrazone

Ethanone, 1-(1-hydroxy-2-naphthalenyl)-, phenylhydrazone

Cat. No.: B11549723
M. Wt: 276.3 g/mol
InChI Key: RJJCETRZNMIMOF-CPNJWEJPSA-N
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Description

2-[(1E)-1-(2-Phenylhydrazin-1-ylidene)ethyl]naphthalen-1-ol is an organic compound with a complex structure that includes a naphthalene ring and a phenylhydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-1-(2-Phenylhydrazin-1-ylidene)ethyl]naphthalen-1-ol typically involves the condensation of 2-phenylhydrazine with an appropriate naphthaldehyde derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-1-(2-Phenylhydrazin-1-ylidene)ethyl]naphthalen-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under conditions that favor electrophilic or nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazines. Substitution reactions can lead to a wide range of substituted aromatic compounds.

Scientific Research Applications

2-[(1E)-1-(2-Phenylhydrazin-1-ylidene)ethyl]naphthalen-1-ol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(1E)-1-(2-Phenylhydrazin-1-ylidene)ethyl]naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological context. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(1E)-1-(2-Phenylhydrazin-1-ylidene)ethyl]phenol
  • **2-[(1E)-1-(2-Phenylhydrazin-1-ylidene)ethyl]pyridine
  • **(1E)-1-(2-Phenylhydrazin-1-ylidene)propan-2-one

Uniqueness

2-[(1E)-1-(2-Phenylhydrazin-1-ylidene)ethyl]naphthalen-1-ol is unique due to its naphthalene ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

2-[(E)-N-anilino-C-methylcarbonimidoyl]naphthalen-1-ol

InChI

InChI=1S/C18H16N2O/c1-13(19-20-15-8-3-2-4-9-15)16-12-11-14-7-5-6-10-17(14)18(16)21/h2-12,20-21H,1H3/b19-13+

InChI Key

RJJCETRZNMIMOF-CPNJWEJPSA-N

Isomeric SMILES

C/C(=N\NC1=CC=CC=C1)/C2=C(C3=CC=CC=C3C=C2)O

Canonical SMILES

CC(=NNC1=CC=CC=C1)C2=C(C3=CC=CC=C3C=C2)O

Origin of Product

United States

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